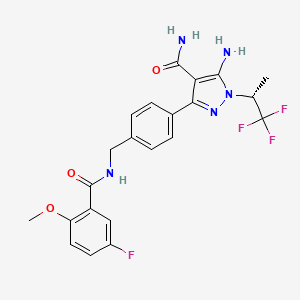

(R)-Pirtobrutinib

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

5-amino-3-[4-[[(5-fluoro-2-methoxybenzoyl)amino]methyl]phenyl]-1-[(2R)-1,1,1-trifluoropropan-2-yl]pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21F4N5O3/c1-11(22(24,25)26)31-19(27)17(20(28)32)18(30-31)13-5-3-12(4-6-13)10-29-21(33)15-9-14(23)7-8-16(15)34-2/h3-9,11H,10,27H2,1-2H3,(H2,28,32)(H,29,33)/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWZAWAUZXYCBKZ-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)N1C(=C(C(=N1)C2=CC=C(C=C2)CNC(=O)C3=C(C=CC(=C3)F)OC)C(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(F)(F)F)N1C(=C(C(=N1)C2=CC=C(C=C2)CNC(=O)C3=C(C=CC(=C3)F)OC)C(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21F4N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Preclinical Profile of (R)-Pirtobrutinib: A Deep Dive into its Non-Covalent BTK Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical characterization of (R)-Pirtobrutinib (formerly LOXO-305), a highly selective, non-covalent inhibitor of Bruton's tyrosine kinase (BTK). Pirtobrutinib offers a promising therapeutic strategy for B-cell malignancies, particularly in patients who have developed resistance to covalent BTK inhibitors.[1][2][3] This document outlines the key quantitative data, experimental methodologies, and underlying signaling pathways associated with Pirtobrutinib's mechanism of action.

Quantitative Assessment of Pirtobrutinib's BTK Inhibition

The preclinical efficacy of Pirtobrutinib is underscored by its potent and selective inhibition of both wild-type BTK and clinically relevant mutant forms. The following tables summarize the key quantitative data from various in vitro and cellular assays.

Table 1: In Vitro Enzymatic Inhibition and Binding Affinity

| Target | Assay Type | Metric | Value | Reference |

| Wild-Type BTK | Radiometric Enzyme Assay | IC₅₀ | 3.2 nM | [4] |

| BTK C481S Mutant | Radiometric Enzyme Assay | IC₅₀ | 1.4 nM | [4] |

| Wild-Type BTK | Surface Plasmon Resonance (SPR) | K_D | Single-digit nM | |

| BTK C481S Mutant | Surface Plasmon Resonance (SPR) | K_D | Single-digit nM | |

| Pirtobrutinib-BTK Complex | Surface Plasmon Resonance (SPR) | Half-life (t₁/₂) | 1.5 - 2.4 hours | |

| Pirtobrutinib-BTK C481S Complex | Surface Plasmon Resonance (SPR) | Half-life (t₁/₂) | 1.5 - 2.4 hours |

Table 2: Kinase Selectivity Profile of Pirtobrutinib

| Kinase Inhibitor | Kinases Profiled | Concentration | Number of Kinases with >50% Inhibition | Selectivity for BTK | Reference |

| Pirtobrutinib | 371 | 100 nM | 4 | >300-fold vs 98% of other kinases | |

| Ibrutinib | 371 | 100 nM | 22 | - | |

| Zanubrutinib | 367 | 100 nM | 6 | - | |

| Acalabrutinib | 362 | 100 nM | Not specified | - |

Pirtobrutinib demonstrated high selectivity, with only 8 other kinases showing >50% inhibition at a 1 µM concentration. Follow-up dose-response assays revealed that only 6 of these kinases had less than 100-fold selectivity compared to BTK.

Key Experimental Methodologies

The robust preclinical data for Pirtobrutinib is supported by a series of well-defined experimental protocols. The following sections detail the methodologies for the key assays used to characterize its BTK inhibition.

Radiometric In Vitro Enzyme Assays

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Pirtobrutinib against wild-type BTK and the C481S mutant.

Protocol:

-

Recombinant BTK enzyme (wild-type or C481S mutant) was incubated with a range of Pirtobrutinib concentrations.

-

The kinase reaction was initiated by the addition of a peptide substrate and [γ-³³P]ATP.

-

The reaction was allowed to proceed for a defined period at a specific temperature.

-

The reaction was then stopped, and the phosphorylated substrate was separated from the free [γ-³³P]ATP.

-

The amount of incorporated radiolabel was quantified using a scintillation counter.

-

IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To characterize the binding affinity (K_D) and dissociation kinetics of Pirtobrutinib to BTK.

Protocol:

-

A sensor chip was functionalized with streptavidin.

-

Biotinylated recombinant BTK (wild-type or C481S mutant) was captured onto the sensor surface.

-

A series of Pirtobrutinib concentrations were flowed over the sensor surface, allowing for association.

-

A buffer-only solution was then flowed over the surface to monitor the dissociation of the Pirtobrutinib-BTK complex.

-

The changes in the refractive index at the sensor surface, corresponding to binding and dissociation, were measured in real-time.

-

The association (k_on) and dissociation (k_off) rate constants were determined by fitting the sensorgram data to a 1:1 binding model. The equilibrium dissociation constant (K_D) was calculated as the ratio of k_off/k_on. The complex half-life (t₁/₂) was calculated as ln(2)/k_off.

Cellular BTK Occupancy Assays

Objective: To measure the engagement of Pirtobrutinib with BTK within a cellular context. While the specific methodology for Pirtobrutinib's cellular BTK occupancy assay is not detailed in the provided search results, a general approach for BTK occupancy assays can be described based on similar inhibitors.

General Protocol (based on TR-FRET):

-

Peripheral blood mononuclear cells (PBMCs) or other relevant cell lines are treated with varying concentrations of the BTK inhibitor.

-

Cells are lysed to release intracellular proteins.

-

The lysate is incubated with a terbium-conjugated anti-BTK antibody (donor) and a fluorescently labeled affinity probe that binds to the active site of BTK (acceptor).

-

If BTK is unoccupied by the inhibitor, the affinity probe binds, bringing the donor and acceptor fluorophores in close proximity, resulting in a FRET signal.

-

If BTK is occupied by the inhibitor, the affinity probe is unable to bind, leading to a decrease in the FRET signal.

-

Total BTK levels are measured in a parallel reaction.

-

The percentage of BTK occupancy is calculated based on the reduction in the FRET signal relative to untreated controls.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of Pirtobrutinib in animal models.

Protocol:

-

Human B-cell lymphoma cell lines (e.g., TMD8 for ABC-DLBCL and REC-1 for MCL) were implanted subcutaneously into immunocompromised mice.

-

Once tumors reached a specified volume, mice were randomized into treatment and vehicle control groups.

-

Pirtobrutinib was administered orally at various dose levels and schedules.

-

Tumor volumes were measured regularly throughout the study.

-

The percentage of tumor growth inhibition (%TGI) was calculated using the formula: %TGI = [1 - (T - BL) / (C - BL)] × 100, where T is the mean tumor volume in the treated group, C is the mean tumor volume in the control group, and BL is the mean baseline tumor volume.

-

The percentage of tumor regression (%Reg) was calculated as: %Reg = 100 × (T - BL) / BL.

-

Statistical analyses, such as a two-way repeated-measures analysis of variance, were performed to determine the significance of the observed anti-tumor effects.

Visualizing the Molecular and Experimental Landscape

To further elucidate the context of Pirtobrutinib's action, the following diagrams illustrate the BTK signaling pathway, the general workflow for assessing BTK inhibition, and the logical progression from preclinical findings to clinical application.

Caption: BTK Signaling Pathway and Pirtobrutinib's Point of Inhibition.

Caption: Experimental Workflow for Preclinical BTK Inhibitor Characterization.

Caption: Logical Progression from Preclinical Data to Clinical Development.

References

- 1. Pirtobrutinib: a new hope for patients with BTK inhibitor–refractory lymphoproliferative disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pirtobrutinib : Uses, Interactions, Mechanism Of Action | Enanti Labs [enantilabs.com]

- 3. Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

(R)-Pirtobrutinib: A Comprehensive Technical Guide to its Kinase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-Pirtobrutinib is a highly selective, non-covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1][2] Its unique reversible binding mechanism allows for potent inhibition of both wild-type BTK and BTK variants with the C481S mutation, a common mechanism of resistance to covalent BTK inhibitors.[3] This technical guide provides an in-depth analysis of pirtobrutinib's selectivity for BTK over other kinases, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows. The exceptional selectivity of pirtobrutinib contributes to its favorable safety profile and its efficacy in treating B-cell malignancies.[4][5]

Quantitative Selectivity Profile

Pirtobrutinib demonstrates remarkable potency and selectivity for BTK. Biochemical assays have determined its IC50 values and kinome-wide screening has elucidated its off-target profile, highlighting its specificity compared to other BTK inhibitors.

Table 1: Biochemical Potency of Pirtobrutinib against BTK

| Target | Assay Type | IC50 (nM) | Reference |

| Wild-Type BTK | Radiometric | 3.2 | |

| BTK C481S Mutant | Radiometric | 1.4 | |

| Wild-Type BTK (in HEK293 cells) | Cellular Autophosphorylation | 8.8 | |

| BTK C481S Mutant (in HEK293 cells) | Cellular Autophosphorylation | 9.8 |

Table 2: Kinome Scan Selectivity of Pirtobrutinib

A kinome scan of 371 kinases revealed that at a concentration of 1 µM, pirtobrutinib inhibited only a small fraction of the tested kinases by more than 50%.

| Pirtobrutinib Concentration | Number of Kinases Tested | Kinases Inhibited >50% |

| 1 µM | 371 | 9 |

Follow-up dose-response assays identified six kinases with less than 100-fold selectivity versus BTK.

Table 3: Comparative Kinome Selectivity of BTK Inhibitors (100 nM)

Pirtobrutinib exhibits a superior selectivity profile when compared to other covalent BTK inhibitors at a concentration of 100 nM.

| Inhibitor | Number of Kinases Profiled | Kinases Inhibited >50% |

| Pirtobrutinib | 371 | 4 |

| Ibrutinib | 371 | 22 |

| Zanubrutinib | 367 | 6 |

| Acalabrutinib | 362 | 4 |

Experimental Protocols

The following sections detail the methodologies employed to characterize the selectivity profile of pirtobrutinib.

HotSpot™ Radiometric Kinase Assay

This assay directly measures the catalytic activity of kinases by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.

Protocol:

-

Reaction Mixture Preparation: A base reaction buffer is prepared containing 20 mM Hepes (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, and 1% DMSO.

-

Substrate and Kinase Preparation: The specific kinase substrate and any required cofactors are added to the freshly prepared base reaction buffer. The kinase enzyme is then introduced into this substrate solution.

-

Compound Addition: Pirtobrutinib, dissolved in 100% DMSO, is delivered to the kinase reaction mixture. The mixture is incubated for 20 minutes at room temperature to allow for inhibitor binding.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ³³P-ATP. The reaction is allowed to proceed for 2 hours at room temperature.

-

Detection: The kinase activity is detected using the P81 filter-binding method. The reaction products are spotted on P81 phosphocellulose paper, which binds the peptide substrate. Unbound radiolabeled ATP is washed away.

-

Quantification: The amount of radiolabeled phosphate transferred to the substrate is quantified using a phosphorimager. The percentage of control activity is calculated to determine the inhibitory effect of pirtobrutinib.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics (association and dissociation rates) and affinity of an inhibitor to its target kinase in real-time.

Protocol:

-

Immobilization of Kinase: The BTK protein (ligand) is immobilized on the surface of a sensor chip (e.g., CM5 sensor chip) using standard amine coupling chemistry. This involves activating the carboxymethylated dextran surface with a mixture of N-hydroxysuccinimide (NHS) and N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC), followed by the injection of the BTK protein in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5). Any remaining active sites are then deactivated with ethanolamine-HCl.

-

Analyte Preparation: A stock solution of pirtobrutinib (analyte) is prepared in 100% DMSO and then serially diluted in the running buffer (e.g., HBS-EP+) to a range of concentrations. The final DMSO concentration is kept consistent across all samples.

-

Binding Analysis:

-

Association: The diluted pirtobrutinib solutions are injected over the sensor chip surface containing the immobilized BTK. The binding of pirtobrutinib to BTK causes a change in the refractive index at the surface, which is measured as a response in resonance units (RU). This is monitored for a set period (e.g., 120-180 seconds).

-

Dissociation: Following the association phase, the running buffer without pirtobrutinib is flowed over the chip, and the dissociation of the pirtobrutinib-BTK complex is monitored over time (e.g., 300-600 seconds).

-

-

Data Analysis: The resulting sensorgrams (plots of RU versus time) are analyzed using appropriate binding models (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Differential Scanning Fluorimetry (DSF)

DSF, or thermal shift assay, is used to assess the thermal stabilization of a protein upon ligand binding. A more stable protein-ligand complex will have a higher melting temperature (Tm).

Protocol:

-

Sample Preparation: A reaction mixture is prepared containing the purified BTK protein, a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of proteins, and the appropriate buffer.

-

Ligand Addition: Pirtobrutinib is added to the protein-dye mixture at various concentrations. A control sample with no ligand is also prepared.

-

Thermal Denaturation: The samples are placed in a real-time PCR instrument, and the temperature is gradually increased.

-

Fluorescence Monitoring: As the protein unfolds due to the increasing temperature, its hydrophobic core becomes exposed, allowing the fluorescent dye to bind and fluoresce. The fluorescence intensity is monitored as a function of temperature.

-

Data Analysis: The melting temperature (Tm) is determined by identifying the midpoint of the protein unfolding transition. The change in Tm (ΔTm) in the presence of pirtobrutinib compared to the control is calculated. A positive ΔTm indicates that pirtobrutinib binding stabilizes the BTK protein.

Mandatory Visualizations

B-Cell Receptor (BCR) Signaling Pathway

The following diagram illustrates the central role of BTK in the BCR signaling cascade, which is crucial for B-cell proliferation, differentiation, and survival. Pirtobrutinib's inhibition of BTK disrupts this pathway.

Caption: B-Cell Receptor (BCR) Signaling Pathway and Pirtobrutinib's Point of Inhibition.

Kinase Selectivity Profiling Workflow

This diagram outlines the experimental workflow used to determine the selectivity profile of a kinase inhibitor like pirtobrutinib.

Caption: Experimental Workflow for Determining Kinase Inhibitor Selectivity.

References

- 1. The regulators of BCR signaling during B cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cusabio.com [cusabio.com]

- 3. mdpi.com [mdpi.com]

- 4. Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Genesis of (R)-Pirtobrutinib (LOXO-305): A New Paradigm in BTK Inhibition

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

(R)-Pirtobrutinib (formerly LOXO-305) represents a significant advancement in the targeted therapy of B-cell malignancies. As a highly selective, non-covalent (reversible) inhibitor of Bruton's tyrosine kinase (BTK), it was rationally designed to address the clinical challenge of acquired resistance to first- and second-generation covalent BTK inhibitors. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and key preclinical and clinical data for this compound, intended for researchers, scientists, and drug development professionals.

Discovery and Rationale: Overcoming Covalent Inhibitor Resistance

The development of covalent BTK inhibitors, such as ibrutinib, acalabrutinib, and zanubrutinib, revolutionized the treatment of various B-cell cancers, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL)[1][2]. These inhibitors form an irreversible covalent bond with a cysteine residue at position 481 (C481) in the active site of BTK, leading to sustained inhibition of its kinase activity[3]. However, the emergence of resistance, most commonly through a C481S mutation that prevents this covalent binding, limited their long-term efficacy[3].

This clinical need spurred the development of a new class of non-covalent BTK inhibitors. The discovery of this compound, originally designated RXC005, by Redx Pharma and subsequently developed by Loxo Oncology (now part of Eli Lilly), was a landmark achievement in this endeavor. The core design principle was to create a potent and selective BTK inhibitor that binds reversibly to the ATP-binding pocket of the enzyme, thereby circumventing the reliance on the C481 residue for its inhibitory activity. This approach aimed to provide a therapeutic option for patients who have developed resistance to covalent BTK inhibitors.

Synthesis of this compound (LOXO-305)

The chemical synthesis of this compound is a multi-step process designed to yield the desired (S)-enantiomer with high purity. While various synthetic routes have been described, a general overview of a convergent synthesis is presented below.

Scheme 1: A Representative Synthetic Pathway for this compound

A convergent synthesis approach is often employed, involving the preparation of key intermediates that are then coupled to form the final molecule. One described pathway begins with the reaction of 5-fluoro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-(aminomethyl)benzoic acid to yield an amide intermediate. In parallel, a pyrazole intermediate is synthesized. The final steps involve the coupling of these two key fragments followed by hydrolysis to yield this compound[].

Mechanism of Action: Reversible Inhibition of BTK Signaling

This compound functions as a potent and highly selective, non-covalent inhibitor of BTK. BTK is a critical signaling molecule in the B-cell receptor (BCR) pathway, which is essential for the proliferation, survival, and trafficking of both normal and malignant B-cells.

Upon binding of an antigen to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2), which in turn propagates signals that promote cell survival and proliferation through pathways such as NF-κB and AKT.

This compound binds to the ATP-binding site of both wild-type BTK and the C481S mutant with high affinity, but in a reversible manner. This binding prevents the phosphorylation and activation of BTK, thereby blocking the downstream signaling cascade and leading to the inhibition of B-cell proliferation and induction of apoptosis in malignant B-cells. The high selectivity of Pirtobrutinib for BTK over other kinases is a key feature, potentially contributing to its favorable safety profile.

Data Presentation

Preclinical Data

This compound has demonstrated potent and selective inhibition of BTK in a variety of preclinical models.

Table 1: In Vitro Inhibitory Activity of Pirtobrutinib

| Assay Type | Target | Cell Line/System | IC50 (nM) | Reference |

|---|---|---|---|---|

| Enzymatic Assay | Wild-Type BTK | Cell-free | 3.2 | |

| Enzymatic Assay | BTK C481S Mutant | Cell-free | 1.4 | |

| Cellular Assay | BTK Autophosphorylation (Y223) | Ramos RA1 cells | - |

| Cellular Assay | BTK Autophosphorylation (Y223) | Human CLL cells | - | |

Table 2: Pharmacokinetic Properties of Pirtobrutinib in Humans

| Parameter | Value | Reference |

|---|---|---|

| Absolute Bioavailability | 85.5% | |

| Time to Peak Plasma Concentration (Tmax) | ~2 hours | |

| Elimination Half-life (t1/2) | ~18.8 hours | |

| Protein Binding | 96% | |

| Metabolism | Primarily CYP3A4 and direct glucuronidation (UGT1A8, UGT1A9) |

| Excretion | 57% in urine (10% unchanged), 37% in feces (18% unchanged) | |

Clinical Data

The clinical development of this compound has been extensive, with the Phase 1/2 BRUIN study being a cornerstone of its evaluation in patients with various B-cell malignancies who have been previously treated with a covalent BTK inhibitor.

Table 3: Efficacy of Pirtobrutinib in the BRUIN Study (BTK Inhibitor Pre-treated Patients)

| Malignancy | Number of Patients | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |

|---|---|---|---|---|

| Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma (CLL/SLL) | 247 | 73.3% (including partial response with lymphocytosis: 82.2%) | 19.6 months | |

| Mantle Cell Lymphoma (MCL) | 90 | 58% | 7.4 months |

| Waldenström Macroglobulinemia (WM) | 63 | 67% | Not Reached | |

Table 4: Common Treatment-Emergent Adverse Events (TEAEs) in the BRUIN Study (All Grades)

| Adverse Event | Frequency | Reference |

|---|---|---|

| Infections | 71.0% | |

| Bleeding | 42.6% | |

| Neutropenia | 32.5% | |

| Fatigue | 16% |

| Diarrhea | 15% | |

Experimental Protocols

Synthesis of this compound (Illustrative)

The following is a generalized, illustrative protocol for the synthesis of this compound. Specific reaction conditions, catalysts, and purification methods may vary.

-

Step 1: Amide Formation. 5-fluoro-2-methoxybenzoic acid is activated, for example, by conversion to its acid chloride using thionyl chloride. The resulting acyl chloride is then reacted with 4-(aminomethyl)benzoic acid in the presence of a base to form the amide intermediate.

-

Step 2: Pyrazole Synthesis. A separate synthetic sequence is carried out to construct the pyrazole core of the molecule.

-

Step 3: Coupling Reaction. The amide intermediate from Step 1 and the pyrazole intermediate from Step 2 are coupled together through a suitable chemical reaction.

-

Step 4: Hydrolysis. A nitrile group on the pyrazole ring is hydrolyzed to the corresponding primary amide.

-

Step 5: Purification. The crude product is purified using techniques such as column chromatography to yield pure this compound.

Biochemical BTK Enzyme Inhibition Assay (Radiometric)

This assay measures the ability of this compound to inhibit the kinase activity of BTK.

-

Reagents and Materials:

-

Recombinant human BTK (wild-type or C481S mutant)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

[γ-³³P]ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

This compound stock solution in DMSO

-

96-well plates

-

Scintillation counter

-

-

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a 96-well plate, add the BTK enzyme, the peptide substrate, and the diluted this compound or DMSO (vehicle control).

-

Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

-

Wash the filter plate to remove unincorporated [γ-³³P]ATP.

-

Measure the radioactivity on the filter using a scintillation counter.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

-

Cellular BTK Autophosphorylation Assay (Western Blot)

This assay assesses the ability of this compound to inhibit BTK activation in a cellular context.

-

Reagents and Materials:

-

B-cell lymphoma cell line (e.g., Ramos)

-

Cell culture medium and supplements

-

This compound stock solution in DMSO

-

Anti-IgM antibody (for stimulation)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-BTK (Tyr223) and anti-total BTK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

-

-

Procedure:

-

Culture Ramos cells to the desired density.

-

Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 2 hours).

-

Stimulate the cells with anti-IgM for a short period (e.g., 10 minutes) to induce BTK autophosphorylation.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against phospho-BTK (Tyr223) and total BTK.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phospho-BTK signal to the total BTK signal.

-

Calculate the percent inhibition of BTK autophosphorylation and determine the IC50 value.

-

Conclusion

This compound (LOXO-305) has emerged as a pivotal therapeutic agent in the management of B-cell malignancies, particularly in patients who have developed resistance to covalent BTK inhibitors. Its discovery was driven by a clear understanding of the molecular basis of resistance, and its design as a potent, selective, and non-covalent inhibitor has been validated through extensive preclinical and clinical studies. The data presented in this guide underscore its robust efficacy and manageable safety profile. The detailed synthetic and experimental protocols provide a foundation for further research and development in the field of targeted cancer therapy. As our understanding of BTK signaling and resistance mechanisms continues to evolve, this compound is poised to remain a cornerstone of treatment for patients with B-cell cancers.

References

An In-depth Technical Guide to the In Vivo Pharmacokinetics and Pharmacodynamics of (R)-Pirtobrutinib

For Researchers, Scientists, and Drug Development Professionals

(R)-Pirtobrutinib (formerly LOXO-305) is a highly selective, non-covalent (reversible) inhibitor of Bruton's tyrosine kinase (BTK) that has demonstrated significant clinical activity in B-cell malignancies.[1][2][3] Its unique mechanism of action allows it to bind to both wild-type BTK and BTK harboring the C481S mutation, a common resistance mechanism to covalent BTK inhibitors.[1][4] This technical guide provides a comprehensive overview of the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, presenting key data in a structured format, detailing experimental methodologies, and visualizing complex biological and experimental processes.

Pharmacokinetics

Pirtobrutinib exhibits a favorable pharmacokinetic profile characterized by dose-dependent and linear plasma exposures. It has been designed for optimal absorption, distribution, metabolism, and excretion (ADME) properties to ensure sustained and effective BTK inhibition.

Table 1: Quantitative Pharmacokinetic Parameters of this compound

| Parameter | Species | Dose | Value | Reference |

| Tmax (Time to Peak Concentration) | Rat | 10 mg/kg (intragastric) | 1.08 ± 0.736 h | |

| Human | 200 mg (single oral dose) | ~2 h (range 0.833 to 4.15 h) | ||

| Cmax (Peak Plasma Concentration) | Rat | 10 mg/kg (intragastric) | 344 ± 56.6 ng/mL | |

| t1/2 (Half-life) | Rat | 10 mg/kg (intragastric) | 2.95 ± 0.121 h | |

| Human | 200 mg daily | ~19-20 h | ||

| Absolute Bioavailability | Human | 200 mg (single oral dose) | 85.5% (range 75.9–90.9%) | |

| Apparent Clearance | Human | 2.05 L/h | ||

| Volume of Distribution (Vd) | Human | (IV dose) | 36.3 L (mean systemic) | |

| Human | (oral dose) | 52.3 L (mean apparent) | ||

| Protein Binding | Human | ~96% (plasma), ~98% (serum albumin) | ||

| Metabolism | Human | Primarily CYP3A4 and direct glucuronidation (UGT1A8, UGT1A9) | ||

| Excretion | Human | 57% in urine (10% unchanged), 37% in feces (18% unchanged) |

Pharmacodynamics

The pharmacodynamic activity of Pirtobrutinib is centered on its potent and selective inhibition of BTK. This leads to the disruption of the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells. Pirtobrutinib's high selectivity, over 300-fold for BTK compared to other kinases, contributes to a favorable safety profile with fewer off-target effects.

Table 2: Quantitative Pharmacodynamic Parameters of this compound

| Parameter | Model System | Target | Value | Reference |

| IC50 (Cell Proliferation) | TMD8 (ABC-DLBCL cell line) | 6.4 nM | ||

| REC-1 (MCL cell line) | 3.1 nM | |||

| BTK Target Inhibition at Trough | Human | BTK | >90% (at 200 mg daily) | |

| BTK Occupancy | Human (at steady state) | BTK | 96% | |

| Selectivity | Kinome profiling | BTK vs. other kinases | >300-fold |

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and the experimental approach for evaluating Pirtobrutinib, the following diagrams have been generated using the DOT language.

Caption: B-cell receptor (BCR) signaling pathway and the inhibitory action of this compound on BTK.

Caption: Experimental workflow for in vivo pharmacokinetic and pharmacodynamic assessment of this compound.

Experimental Protocols

The following sections outline the methodologies employed in key in vivo studies to characterize the pharmacokinetics and pharmacodynamics of this compound.

Preclinical In Vivo Efficacy and Pharmacodynamics

-

Animal Models: Mouse xenograft models using human B-cell lymphoma cell lines such as OCI-Ly10 (Activated B-cell-like diffuse large B-cell lymphoma - ABC-DLBCL) and REC-1 (Mantle Cell Lymphoma - MCL) were utilized.

-

Dosing Regimen: Due to a different pharmacokinetic profile in mice compared to humans, twice-daily (BID) oral dosing was required to maintain exposure. Doses ranged from 10 mg/kg to 50 mg/kg.

-

Efficacy Assessment: Tumor growth inhibition (TGI) was the primary efficacy endpoint. Tumor volumes were measured regularly (e.g., three times per week) throughout the treatment period and after drug withdrawal to assess tumor regrowth.

-

Pharmacodynamic Assessment:

-

Target Engagement: Inhibition of BTK phosphorylation (e.g., at Y223) and downstream signaling molecules (e.g., PLCγ2, AKT, NF-κB) was assessed in tumor tissues or peripheral blood mononuclear cells (PBMCs).

-

Biomarker Analysis: Levels of chemokines such as CCL3 and CCL4 in plasma, which are modulated by BCR signaling, were measured as indicators of pathway inhibition.

-

Preclinical Pharmacokinetic Studies in Rats

-

Animal Model: Male Sprague-Dawley rats were used.

-

Dosing Regimen: A single intragastric administration of Pirtobrutinib at a dose of 10 mg/kg.

-

Sample Collection: Blood samples were collected at specified time points post-administration (e.g., up to 48 hours).

-

Analytical Method: Plasma concentrations of Pirtobrutinib were quantified using a validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method. Zanubrutinib was used as an internal standard. The detection ion transitions were m/z 480.12→294.05 for pirtobrutinib.

Clinical Pharmacokinetics and Pharmacodynamics (BRUIN Study - NCT03740529)

-

Patient Population: The study enrolled patients with previously treated B-cell malignancies, including Chronic Lymphocytic Leukemia (CLL), Small Lymphocytic Lymphoma (SLL), and Mantle Cell Lymphoma (MCL). Patients were eligible regardless of their BTK C481 mutation status.

-

Study Design: A Phase 1/2, multicenter, open-label trial. The Phase 1 portion involved dose escalation (25 mg to 300 mg once daily) to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D). The RP2D was established at 200 mg once daily.

-

Pharmacokinetic Assessment:

-

Sample Collection: Serum or plasma samples were collected at protocol-specified time points to characterize the PK properties.

-

Analysis: Key PK parameters were evaluated to understand dose-proportionality, absorption, distribution, and clearance in humans.

-

-

Pharmacodynamic and Efficacy Assessment:

-

Primary Endpoint (Phase 2): Overall Response Rate (ORR) as assessed by an Independent Review Committee.

-

Secondary Endpoints: Included Duration of Response (DOR), Progression-Free Survival (PFS), Overall Survival (OS), and safety.

-

Target Occupancy: BTK occupancy was measured to ensure sustained target inhibition throughout the dosing interval. At the 200 mg daily dose, steady-state trough concentrations corresponded to 96% BTK target inhibition.

-

This guide summarizes the critical in vivo pharmacokinetic and pharmacodynamic data for this compound, providing a foundational resource for professionals in the field of oncology drug development. The potent and sustained BTK inhibition, coupled with a favorable safety and PK profile, underscores its potential as a valuable therapeutic agent for B-cell malignancies.

References

- 1. What is the mechanism of Pirtobrutinib? [synapse.patsnap.com]

- 2. Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pirtobrutinib after a covalent BTK inhibitor in CLL/SLL [lymphomahub.com]

An In-depth Technical Guide to Molecular Docking Studies of (R)-Pirtobrutinib with Bruton's Tyrosine Kinase (BTK)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular docking studies involving (R)-Pirtobrutinib, a highly selective, non-covalent inhibitor, and its target, Bruton's Tyrosine Kinase (BTK). This document outlines the critical interactions, quantitative binding data, detailed experimental protocols for in silico analysis, and the relevant biological pathways.

Introduction to Pirtobrutinib and BTK

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in the B-cell receptor (BCR) signaling pathway.[1][2] This pathway is essential for the proliferation, differentiation, and survival of B-cells.[3][4] Dysregulation of the BCR signaling cascade is a hallmark of various B-cell malignancies, making BTK a prime therapeutic target.[4]

Pirtobrutinib (formerly LOXO-305) is a potent and highly selective, reversible, non-covalent inhibitor of BTK. Unlike first-generation covalent BTK inhibitors that form a permanent bond with a cysteine residue (C481) in the active site, Pirtobrutinib's non-covalent mechanism allows it to effectively inhibit both wild-type BTK and BTK variants with the C481S mutation, a common mechanism of acquired resistance.

Molecular docking studies are computational methods that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, these studies are instrumental in understanding the binding mode of a ligand (like Pirtobrutinib) to its protein target (BTK), elucidating the key molecular interactions, and predicting binding affinity.

Quantitative Binding Data

The following table summarizes the key quantitative data for the interaction between Pirtobrutinib and BTK, highlighting its potent and effective inhibition of both wild-type and mutant forms of the enzyme.

| Parameter | Wild-Type BTK | BTK (C481S Mutant) | Description | Source(s) |

| IC₅₀ | 3.2 nM | 1.4 nM | The half maximal inhibitory concentration, indicating the concentration of Pirtobrutinib required to inhibit 50% of BTK enzymatic activity in vitro. | |

| K_D_ | Single-digit nM | Single-digit nM | The equilibrium dissociation constant, representing the binding affinity of Pirtobrutinib to BTK. A lower K_D_ indicates a higher binding affinity. | |

| Complex Half-life (t₁/₂) | 1.5 - 2.4 hours | 1.5 - 2.4 hours | The time it takes for half of the Pirtobrutinib-BTK complex to dissociate. This demonstrates the durability of the non-covalent interaction. |

Molecular Interactions and Binding Mode

The binding mode of Pirtobrutinib to BTK has been elucidated through X-ray crystallography (PDB ID: 8FLL). Pirtobrutinib binds to the ATP-binding site of the BTK kinase domain, stabilizing it in an inactive conformation. This binding is characterized by an extensive network of non-covalent interactions.

Key interactions observed in the co-crystal structure include:

-

Hydrogen Bonds: Pirtobrutinib forms critical hydrogen bonds with the backbone atoms of the hinge region residues of BTK.

-

Hydrophobic Interactions: The aromatic rings of Pirtobrutinib engage in hydrophobic and van der Waals interactions with nonpolar residues within the active site.

-

Water-Mediated Interactions: Pirtobrutinib's binding is further stabilized by interactions with water molecules within the ATP-binding pocket.

Notably, Pirtobrutinib does not directly interact with the Cysteine 481 residue, which is the site of covalent modification for inhibitors like ibrutinib. This structural feature is the basis for its activity against the C481S resistance mutant.

Experimental Protocols for Molecular Docking

This section provides a detailed, step-by-step protocol for performing a molecular docking study of this compound with BTK using widely accepted bioinformatics tools.

Software and Resource Requirements

-

Molecular Graphics Laboratory (MGL) Tools: For preparing protein and ligand files.

-

AutoDock Vina: A widely used open-source program for molecular docking.

-

PyMOL or UCSF Chimera: Molecular visualization software for analyzing results.

-

Protein Data Bank (PDB): For obtaining the crystal structure of BTK.

-

PubChem or a similar database: For obtaining the structure of Pirtobrutinib.

Step-by-Step Docking Protocol

Step 1: Preparation of the BTK Protein Structure

-

Retrieve the Structure: Download the crystal structure of the BTK kinase domain in complex with Pirtobrutinib from the PDB database (PDB ID: 8FLL). This structure provides a validated conformation of the active site.

-

Prepare the Protein:

-

Load the PDB file into a molecular visualization tool like PyMOL or UCSF Chimera.

-

Remove all non-essential molecules, including water molecules, co-solvents, and the co-crystallized Pirtobrutinib ligand.

-

Add polar hydrogen atoms to the protein structure, which are essential for correct hydrogen bond calculations.

-

Assign partial charges (e.g., Kollman charges) to the protein atoms.

-

Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.

-

Step 2: Preparation of the this compound Ligand

-

Obtain the Ligand Structure: Download the 3D structure of this compound from a chemical database like PubChem in SDF or MOL2 format.

-

Prepare the Ligand:

-

Load the ligand structure into MGL-Tools.

-

Assign partial charges (e.g., Gasteiger charges).

-

Define the rotatable bonds to allow for conformational flexibility during the docking simulation.

-

Save the prepared ligand in the PDBQT format.

-

Step 3: Defining the Docking Grid Box

-

Identify the Active Site: The binding site is defined based on the position of the co-crystallized ligand in the original PDB structure (8FLL).

-

Generate the Grid Box:

-

In AutoDockTools, load the prepared protein (BTK.pdbqt).

-

Define a grid box that encompasses the entire ATP-binding site. The dimensions of the grid box should be sufficient to allow the ligand to move and rotate freely within the active site.

-

Center the grid box on the geometric center of the co-crystallized Pirtobrutinib. A typical grid box size for a kinase inhibitor is around 25 x 25 x 25 Å.

-

Step 4: Running the Docking Simulation with AutoDock Vina

-

Create a Configuration File: Prepare a text file (e.g., conf.txt) that specifies the input files and docking parameters.

-

Execute AutoDock Vina: Run the docking simulation from the command line:

Step 5: Analysis of Docking Results

-

Examine the Log File: The log.txt file will contain the binding affinity scores (in kcal/mol) for the top-ranked docking poses. The most negative score represents the most favorable binding energy.

-

Visualize the Poses: Load the protein structure (BTK.pdbqt) and the output file with the docked poses (results.pdbqt) into a molecular visualization tool.

-

Analyze Interactions: For the top-ranked pose, analyze the key molecular interactions between Pirtobrutinib and the BTK active site residues. This includes identifying hydrogen bonds, hydrophobic interactions, and any other significant non-covalent contacts.

-

Calculate RMSD (Root Mean Square Deviation): To validate the docking protocol, superimpose the top-ranked docked pose of Pirtobrutinib with its conformation in the original crystal structure (8FLL). An RMSD value of less than 2.0 Å indicates a successful docking protocol that can accurately predict the experimental binding mode.

Mandatory Visualizations

BTK Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade.

Molecular Docking Workflow

The diagram below outlines the general workflow for a typical molecular docking experiment as described in the protocol.

References

(R)-Pirtobrutinib's role in inhibiting B-cell receptor signaling

An In-depth Technical Guide on (R)-Pirtobrutinib's Role in Inhibiting B-cell Receptor Signaling

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pirtobrutinib is a potent, highly selective, non-covalent (reversible) inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1] Dysregulation of the BCR pathway is a hallmark of many B-cell malignancies, making BTK a key therapeutic target.[2][3] Unlike first- and second-generation covalent BTK inhibitors (cBTKis) that form a permanent bond with the Cysteine 481 (C481) residue in the BTK active site, pirtobrutinib binds reversibly.[2][4] This distinct mechanism allows it to maintain potent inhibition against both wild-type BTK and BTK harboring C481 mutations, which are a common cause of acquired resistance to cBTKis. Preclinical and clinical data demonstrate pirtobrutinib's significant anti-tumor activity across a range of B-cell malignancies, including in heavily pretreated patient populations who have progressed on prior cBTKi therapy. This guide details the mechanism of action, preclinical and clinical efficacy, and key experimental methodologies related to pirtobrutinib's inhibition of BCR signaling.

The B-cell Receptor (BCR) Signaling Pathway and the Role of BTK

The BCR signaling cascade is essential for the development, proliferation, and survival of B-cells. The pathway is initiated upon antigen binding to the BCR, leading to the activation of a series of downstream kinases. Key steps include:

-

Initiation: Antigen binding causes BCR aggregation, which activates Src family kinases like LYN and FYN.

-

Signalosome Formation: These kinases phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) on the BCR's Igα and Igβ subunits. This creates a docking site for spleen tyrosine kinase (SYK).

-

BTK Activation: Activated SYK then phosphorylates and activates BTK. BTK activation involves phosphorylation of its tyrosine 551 (Y551) in the activation loop by Src-family kinases, followed by autophosphorylation at tyrosine 223 (Y223) in the SH3 domain.

-

Downstream Signaling: Activated BTK phosphorylates and activates key downstream substrates, most notably Phospholipase C gamma 2 (PLCγ2). This triggers cascades involving AKT and NF-κB, which ultimately promote B-cell survival, proliferation, and differentiation.

In many B-cell malignancies, this pathway is constitutively active, driving uncontrolled cell growth and survival. BTK's central role makes it a prime target for therapeutic intervention.

This compound: A Non-Covalent (Reversible) BTK Inhibitor

Pirtobrutinib represents a distinct class of BTK inhibitors due to its non-covalent, reversible binding mechanism.

Mechanism of Action

Pirtobrutinib binds to the ATP-binding region of BTK through an extensive network of interactions, but it does not form a covalent bond with the C481 residue. This has several key implications:

-

Activity Against C481 Mutants: Acquired mutations at the C481 position (e.g., C481S) prevent the binding of covalent inhibitors like ibrutinib, leading to resistance. Because pirtobrutinib's binding is independent of this residue, it retains potent inhibitory activity against both wild-type (WT) and C481-mutant BTK.

-

Sustained Inhibition: Its reversible binding and pharmacokinetic properties allow pirtobrutinib to provide continuous BTK inhibition throughout the dosing period, regardless of the natural turnover rate of the BTK protein.

-

Unique Stabilization: Pirtobrutinib uniquely stabilizes BTK in a closed, inactive conformation. Unlike cBTKis, pirtobrutinib binding prevents the phosphorylation of Y551 in the activation loop, a critical step for BTK activation.

The following diagram illustrates the BCR signaling pathway and the point of inhibition by pirtobrutinib.

Preclinical Efficacy and Potency

Pirtobrutinib has demonstrated potent and selective inhibition of BTK in a variety of preclinical assays.

Enzymatic and Cellular Activity

In vitro studies confirm pirtobrutinib's potent inhibition of both wild-type and C481S mutant BTK. It effectively suppresses BTK-mediated signaling and cell proliferation in various B-cell lymphoma cell lines.

| Parameter | Target / Cell Line | Pirtobrutinib | Ibrutinib | Acalabrutinib | Zanubrutinib |

| Enzymatic IC₅₀ (nM) | BTK (Wild-Type) | 3.2 | - | - | - |

| BTK (C481S Mutant) | 1.4 | - | - | - | |

| Binding Affinity Kᴅ (nM) | BTK (Wild-Type) | 3.7 | - | - | - |

| BTK (C481S Mutant) | 1.9 | - | - | - | |

| Complex Half-Life (t₁/₂) (h) | BTK (Wild-Type) | 2.4 | - | - | - |

| BTK (C481S Mutant) | 1.5 | - | - | - | |

| Cell Proliferation IC₅₀ (nM) | TMD8 (ABC-DLBCL) | 6.4 | 5.9 | 1.2 | 0.5 |

| REC-1 (MCL) | 3.1 | 2.0 | 0.8 | 1.0 | |

| BTK Y223 Phos. IC₅₀ (nM) | Primary CLL Cells (avg) | 2.3 | - | - | - |

| PLCγ2 Phos. IC₅₀ (nM) | Ramos RA1 Cells | 9.1 | - | - | - |

| REC-1 Cells | 51.7 | - | - | - | |

| Data sourced from preclinical characterization studies. |

Kinase Selectivity

Pirtobrutinib is highly selective for BTK. When profiled against a large panel of human kinases, it demonstrated a superior selectivity profile compared to approved covalent BTK inhibitors, suggesting a lower potential for off-target side effects.

| Inhibitor (at 100 nM) | Number of Kinases Inhibited >50% |

| Pirtobrutinib | 4 |

| Ibrutinib | 22 |

| Zanubrutinib | 6 |

| Acalabrutinib | Not specified |

| Data from a screening of 362-371 kinases. |

Clinical Efficacy in B-Cell Malignancies

Clinical trials have demonstrated pirtobrutinib's safety and efficacy in patients with relapsed or refractory B-cell malignancies, including those who have progressed after treatment with a covalent BTK inhibitor.

| Malignancy | Patient Cohort | N | Overall Response Rate (ORR) |

| CLL / SLL | All Evaluable Patients | 139 | 63% (95% CI, 55-71%) |

| Previously Treated with cBTKi | 121 | 62% (95% CI, 53-71%) | |

| cBTKi Resistant (with BTK C481 mutation) | - | 71% | |

| cBTKi Resistant (BTK wild-type) | - | 66% | |

| Intolerant to prior BTKi | 78 | 76.9% | |

| Mantle Cell Lymphoma (MCL) | All Evaluable Patients | - | 52% (95% CI, 38-65%) |

| Previously Treated with cBTKi | - | 58% | |

| Intolerant to prior BTKi | 21 | 81.0% | |

| Data compiled from Phase 1/2 BRUIN clinical trial results. |

Mechanisms of Resistance to Pirtobrutinib

Despite its efficacy, acquired resistance to pirtobrutinib can develop. Unlike resistance to cBTKis, this is not driven by C481 mutations. Instead, novel mutations in the BTK kinase domain have been identified in patients who progress on pirtobrutinib.

-

On-Target BTK Mutations: Mutations are often clustered in the BTK kinase domain, such as the "gatekeeper" mutation T474I and the kinase-impaired L528W mutation. Other identified mutations include V416L, A428D, and M437R. These mutations are thought to interfere with pirtobrutinib's non-covalent binding.

-

Downstream Mutations: Activating mutations in downstream signaling molecules, such as PLCγ2, can also confer resistance by allowing the signaling pathway to bypass the need for BTK.

-

Other Mechanisms: A significant portion of patients (around 29%) who progress do not have identifiable mutations in BTK or other related genes, suggesting that other, non-genomic mechanisms of resistance exist.

Key Experimental Protocols

Validating the activity of a BTK inhibitor like pirtobrutinib involves a suite of biochemical and cell-based assays.

Protocol: In Vitro BTK Kinase Inhibition Assay (Luminescent)

This assay quantifies the direct inhibition of BTK enzymatic activity. It measures the amount of ADP produced in the kinase reaction, which correlates with enzyme activity.

Methodology:

-

Compound Plating: Serially dilute pirtobrutinib in DMSO and add to a 384-well assay plate.

-

Enzyme Addition: Add recombinant human BTK enzyme to the wells and incubate to allow for inhibitor binding.

-

Reaction Initiation: Add a solution containing the peptide substrate and ATP to start the kinase reaction. Incubate at 30°C for 15-60 minutes.

-

Reaction Termination: Add an ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP.

-

Signal Generation: Add a Kinase Detection Reagent to convert the ADP produced into ATP, which is then used by a luciferase/luciferin reaction to generate a luminescent signal.

-

Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to BTK activity.

-

Analysis: Plot the signal against the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.

The workflow for this assay is visualized below.

Protocol: Cellular BTK Autophosphorylation Assay (Western Blot)

This cell-based assay measures the ability of pirtobrutinib to inhibit BTK activity within a cellular context by quantifying the phosphorylation of BTK at Y223.

Methodology:

-

Cell Culture & Treatment: Seed B-cell lines (e.g., TMD8, REC-1) or primary CLL cells and treat with various concentrations of pirtobrutinib for 1-2 hours.

-

BCR Stimulation (Optional): Stimulate the B-cell receptor by adding anti-IgM antibody for 5-10 minutes to induce a strong signaling event.

-

Cell Lysis: Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% BSA in TBST).

-

Incubate with a primary antibody specific for phosphorylated BTK (p-BTK Y223).

-

Wash, then incubate with a secondary HRP-conjugated antibody.

-

To normalize, strip the membrane and re-probe with an antibody for total BTK.

-

-

Detection & Analysis: Apply a chemiluminescent substrate and capture the signal. Quantify band intensities and normalize the p-BTK signal to the total BTK signal to determine the concentration-dependent inhibition.

Protocol: In Vivo BTK Occupancy Assay (TR-FRET)

This pharmacodynamic assay quantifies the percentage of BTK enzyme that is bound by an inhibitor in samples taken from a treated subject (e.g., peripheral blood mononuclear cells - PBMCs).

Methodology:

-

Sample Collection: Collect PBMCs from subjects at various time points after pirtobrutinib administration.

-

Cell Lysis: Lyse the isolated PBMCs to release cellular proteins, including BTK.

-

Duplex Assay Setup: The assay simultaneously measures total BTK and free (unbound) BTK in the same well using a time-resolved fluorescence resonance energy transfer (TR-FRET) format.

-

Total BTK: A pair of antibodies labeled with a FRET donor (e.g., Terbium) and acceptor (e.g., d2), which recognize different epitopes on BTK, are added. When both bind to the same BTK molecule, a FRET signal is generated.

-

Free BTK: A biotinylated tracer molecule that binds to the BTK active site is added along with the donor antibody. A streptavidin-labeled FRET acceptor is also added. If the active site is free (not occupied by pirtobrutinib), the tracer binds, bringing the acceptor close to the donor and generating a FRET signal.

-

-

Incubation & Reading: Incubate the plate to allow binding, then read on a TR-FRET compatible plate reader.

-

Analysis: Calculate the percentage of BTK occupancy using the signals from the free and total BTK measurements: % Occupancy = (1 - [Free BTK] / [Total BTK]) * 100

Conclusion

This compound is a next-generation BTK inhibitor with a distinct, non-covalent mechanism of action that effectively circumvents the primary mechanism of resistance to covalent BTK inhibitors. Its ability to potently inhibit both wild-type and C481-mutant BTK, combined with a high degree of selectivity, translates into significant clinical activity in heavily pretreated patients with various B-cell malignancies. The robust preclinical and clinical data underscore the therapeutic potential of pirtobrutinib as a valuable new strategy for extending the benefit of BTK inhibition in patients who have exhausted other options. Ongoing research into acquired resistance mechanisms will be crucial for optimizing its long-term use and developing future combination therapies.

References

(R)-Pirtobrutinib: A Paradigm Shift in the Treatment of Chronic Lymphocytic Leukemia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

(R)-Pirtobrutinib, a highly selective, non-covalent (reversible) inhibitor of Bruton's tyrosine kinase (BTK), represents a significant advancement in the therapeutic landscape for chronic lymphocytic leukemia (CLL). Its unique mechanism of action allows it to overcome the primary resistance mechanism to covalent BTK inhibitors (cBTKis), namely mutations at the C481 residue. This guide provides a comprehensive overview of the preclinical and clinical data supporting the potential of pirtobrutinib in CLL, with a focus on its mechanism of action, efficacy, safety profile, and emerging resistance patterns. Detailed experimental methodologies and signaling pathways are presented to provide a thorough understanding for researchers and drug development professionals.

Introduction: The Evolving Landscape of CLL Therapy

Chronic lymphocytic leukemia is a B-cell malignancy characterized by the progressive accumulation of monoclonal B lymphocytes. The B-cell receptor (BCR) signaling pathway is a critical driver of CLL cell proliferation and survival, making Bruton's tyrosine kinase (BTK), a key component of this pathway, a prime therapeutic target.[1] First-generation and second-generation covalent BTK inhibitors (cBTKis) such as ibrutinib, acalabrutinib, and zanubrutinib have revolutionized the management of CLL.[1][2] These agents form an irreversible covalent bond with the cysteine residue at position 481 (C481) in the active site of BTK, leading to sustained inhibition of its kinase activity.[1][3]

However, the long-term efficacy of cBTKis can be limited by the development of resistance, most commonly through mutations in the BTK gene at the C481 residue, which prevents covalent binding of the inhibitor. This has created a significant unmet medical need for patients who progress on cBTKi therapy.

This compound: A Novel Non-Covalent BTK Inhibitor

Pirtobrutinib is a potent and highly selective, non-covalent (reversible) inhibitor of BTK. Its mechanism of action circumvents the limitations of cBTKis by binding to the ATP-binding pocket of BTK through a network of interactions that are independent of the C481 residue. This allows pirtobrutinib to effectively inhibit both wild-type BTK and BTK with C481 mutations.

Mechanism of Action

Pirtobrutinib binds reversibly to the ATP binding site of BTK, stabilizing the kinase in an inactive conformation. This prevents the autophosphorylation of BTK at Y223 and the upstream phosphorylation at Y551, which are crucial for its activation and downstream signaling. By inhibiting BTK, pirtobrutinib effectively disrupts the BCR signaling cascade, leading to reduced CLL cell activation, proliferation, and survival.

Preclinical Characterization

Preclinical studies have demonstrated the potent and selective inhibitory activity of pirtobrutinib.

Table 1: Preclinical Potency and Selectivity of Pirtobrutinib

| Parameter | Value | Reference |

| BTK IC50 | 3.2 nM | |

| BTK C481S IC50 | 1.4 nM | |

| BTK Binding Affinity (KD) | Single-digit nanomolar | |

| BTK C481S Binding Affinity (KD) | Single-digit nanomolar | |

| Kinome Selectivity | >100-fold selectivity for BTK over >98% of the human kinome |

Clinical Development and Efficacy in CLL

The clinical development of pirtobrutinib in CLL has primarily been through the BRUIN series of clinical trials.

BRUIN Phase 1/2 Study

The phase 1/2 BRUIN study evaluated pirtobrutinib in patients with previously treated B-cell malignancies, including a large cohort of CLL patients who had received a prior cBTKi.

Table 2: Efficacy of Pirtobrutinib in cBTKi Pre-treated CLL/SLL Patients (BRUIN Phase 1/2)

| Efficacy Endpoint | All cBTKi Pre-treated Patients (n=247) | BCL2 Inhibitor Naïve Patients (n=147) |

| Overall Response Rate (ORR), % (95% CI) | 73.3 | 84.4 (77.5-89.8) |

| Median Progression-Free Survival (PFS), months (95% CI) | 19.6 | 22.1 (19.6-27.4) |

| Data from the NEJM publication of the BRUIN Phase 1/2 trial. |

BRUIN CLL-321 Phase 3 Study

The BRUIN CLL-321 study was a randomized, phase 3 trial that compared pirtobrutinib to the investigator's choice of idelalisib plus rituximab or bendamustine plus rituximab in patients with CLL/SLL previously treated with a cBTKi.

Table 3: Efficacy of Pirtobrutinib in the BRUIN CLL-321 Phase 3 Trial

| Efficacy Endpoint | Pirtobrutinib | Investigator's Choice | Hazard Ratio (95% CI) | p-value |

| Progression-Free Survival (PFS) | Superior | 0.55 (0.38-0.78) | 0.0007 | |

| Time to Next Treatment (TTNT) | Significantly better | 0.38 (0.25-0.56) | ||

| Data from the updated analysis presented at a median follow-up of 11.6 months. |

The study demonstrated a significant improvement in progression-free survival for patients treated with pirtobrutinib, establishing it as a new standard of care in this setting.

Safety and Tolerability

Pirtobrutinib has been generally well-tolerated in clinical trials, with a favorable safety profile.

Table 4: Common Treatment-Emergent Adverse Events (TEAEs) with Pirtobrutinib in CLL/SLL (All Grades)

| Adverse Event | Frequency (%) | Reference |

| Infections | 71.0 | |

| Bleeding | 42.6 | |

| Neutropenia | 32.5 | |

| Fatigue | 20 | |

| Diarrhea | 17 | |

| Bruising | 13 |

The incidence of treatment-related Grade 3 or higher atrial fibrillation, a known off-target effect of some cBTKis, has been low with pirtobrutinib.

Mechanisms of Resistance to Pirtobrutinib

Despite the efficacy of pirtobrutinib, acquired resistance can emerge. Unlike with cBTKis, resistance to pirtobrutinib is not mediated by C481 mutations. Instead, novel mutations in the BTK gene have been identified in patients who progress on pirtobrutinib therapy.

The most common acquired BTK mutations at the time of progression include:

-

Gatekeeper mutations at T474 : These mutations are located in the ATP-binding pocket and are thought to sterically hinder the binding of pirtobrutinib.

-

Kinase-impaired mutations such as L528W : These mutations affect the kinase function of BTK.

It is important to note that a significant proportion of patients who progress on pirtobrutinib do not have detectable BTK mutations, suggesting that other, BTK-independent mechanisms of resistance may also be involved.

Experimental Protocols

Detailed, step-by-step experimental protocols for pirtobrutinib are proprietary. However, based on published literature for similar compounds, the following outlines the general methodologies for key experiments.

Kinase Inhibition Assay (General Protocol)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of pirtobrutinib against wild-type and mutant BTK.

-

Principle: A radiometric or fluorescence-based assay is used to measure the phosphorylation of a substrate by the BTK enzyme in the presence of varying concentrations of the inhibitor.

-

General Procedure:

-

Recombinant human BTK (wild-type or mutant) is incubated with a specific substrate (e.g., a peptide or protein) and ATP (radiolabeled or with a detection moiety).

-

Pirtobrutinib is added at a range of concentrations.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified.

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

-

Cell-Based BTK Autophosphorylation Assay (General Protocol)

-

Objective: To assess the inhibition of BTK signaling in a cellular context.

-

Principle: Measurement of the phosphorylation of BTK at a specific residue (e.g., Y223) in CLL cells following stimulation of the BCR pathway and treatment with pirtobrutinib.

-

General Procedure:

-

CLL cell lines or primary patient cells are cultured.

-

Cells are pre-incubated with various concentrations of pirtobrutinib.

-

The BCR pathway is stimulated (e.g., with anti-IgM antibody).

-

Cells are lysed, and proteins are extracted.

-

Phosphorylated BTK is detected and quantified using methods such as Western blotting or ELISA with phospho-specific antibodies.

-

BTK Occupancy Assay (General Protocol based on TR-FRET)

-

Objective: To measure the extent of BTK target engagement by pirtobrutinib in cells.

-

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay can be used to measure the amount of free (unbound) BTK in a sample.

-

General Procedure:

-

Peripheral blood mononuclear cells (PBMCs) from patients are collected.

-

Cells are lysed to release intracellular proteins.

-

The lysate is incubated with a terbium-conjugated anti-BTK antibody (donor) and a fluorescently labeled probe that binds to the active site of BTK (acceptor).

-

If BTK is not occupied by pirtobrutinib, the probe binds, bringing the donor and acceptor into proximity and generating a FRET signal.

-

The signal is measured using a plate reader, and the percentage of BTK occupancy is calculated by comparing the signal in treated versus untreated samples.

-

Future Directions and Conclusions

This compound has emerged as a pivotal therapeutic agent for patients with CLL, particularly those who have developed resistance to cBTKis. Its distinct non-covalent binding mechanism and high selectivity translate into a potent and well-tolerated treatment option. Ongoing clinical trials are further exploring the role of pirtobrutinib in earlier lines of therapy and in combination with other novel agents.

Understanding the mechanisms of resistance to pirtobrutinib is crucial for the development of subsequent therapeutic strategies. The identification of non-C481 BTK mutations highlights the adaptability of CLL and the need for continued genomic surveillance in patients receiving targeted therapies.

References

Methodological & Application

Application Notes and Protocols for In Vitro BTK Inhibition Assays with (R)-Pirtobrutinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Pirtobrutinib is a potent, highly selective, and non-covalent (reversible) inhibitor of Bruton's tyrosine kinase (BTK). It has demonstrated significant clinical activity in B-cell malignancies, including in patients who have developed resistance to covalent BTK inhibitors through mutations at the C481 binding site.[1][2][3] Pirtobrutinib uniquely stabilizes BTK in a closed, inactive conformation, preventing phosphorylation of Y551 in the activation loop.[1][4] These application notes provide detailed protocols for key in vitro assays to characterize the inhibitory activity of this compound against BTK.

Data Presentation

Biochemical and Cellular Activity of this compound

| Assay Type | Target | Cell Line/System | IC50 (nM) | Key Findings |

| Radiometric Enzyme Assay | Wild-Type BTK | Cell-free | 3.2 | Potent inhibition of wild-type BTK enzymatic activity. |

| Radiometric Enzyme Assay | BTK C481S Mutant | Cell-free | 1.4 | Maintains high potency against the common C481S resistance mutation. |

| NanoBRET Target Engagement | BTK | HEK293 cells | 16 | Demonstrates potent and sustained target engagement in a cellular context. |

| Cell Proliferation Assay | TMD8 (ABC-DLBCL) | TMD8 | 6 | Effective at inhibiting the proliferation of activated B-cell like DLBCL cells. |

| Cell Proliferation Assay | Jeko-1 (Mantle Cell) | Jeko-1 | 4.9 | Shows potent anti-proliferative effects in mantle cell lymphoma. |

Kinase Selectivity of this compound

Pirtobrutinib exhibits high selectivity for BTK. In a broad kinase panel screening of 371 kinases, only 4 kinases were inhibited by >50% at a concentration of 100 nM, demonstrating a significant improvement in selectivity compared to other BTK inhibitors like ibrutinib and zanubrutinib. Further dose-response assays showed that only 6 kinases had less than 100-fold selectivity compared to BTK.

Mandatory Visualizations

Figure 1: BTK Signaling Pathway and Pirtobrutinib Inhibition.

Figure 2: General Workflow for In Vitro BTK Inhibition Assays.

Experimental Protocols

Radiometric BTK Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against wild-type and mutant BTK in a cell-free system.

Materials:

-

Recombinant human BTK (wild-type and C481S mutant)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)

-

Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP solution

-

[γ-³³P]ATP

-

This compound stock solution in DMSO

-

Phosphocellulose paper (P81)

-

Phosphorimager

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant (e.g., <1%).

-

Reaction Setup:

-

In a reaction tube, add the kinase assay buffer, recombinant BTK enzyme, and the peptide substrate.

-

Add the diluted this compound or vehicle (DMSO) to the reaction mixture.

-

Pre-incubate for 10-15 minutes at room temperature.

-

-

Initiate Reaction: Start the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP. The final ATP concentration should be close to the Km value for BTK, if known.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Stopping the Reaction and Spotting: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Washing: Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Detection: Dry the paper and quantify the incorporated radioactivity using a phosphorimager.

-

Data Analysis: Determine the percent inhibition of kinase activity at each this compound concentration relative to the vehicle control. Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

NanoBRET™ BTK Target Engagement Assay

Objective: To measure the apparent cellular affinity of this compound for BTK in live cells.

Materials:

-

HEK293 cells

-

BTK-NanoLuc® Fusion Vector

-

Transfection Carrier DNA

-

Opti-MEM® I Reduced Serum Medium

-

NanoBRET™ Tracer K-5

-

NanoBRET™ Nano-Glo® Substrate

-

Extracellular NanoLuc® Inhibitor

-

This compound stock solution in DMSO

-

White, non-binding surface 96-well plates

Procedure:

-

Transfection: Transfect HEK293 cells with the BTK-NanoLuc® Fusion Vector and Transfection Carrier DNA according to the manufacturer's protocol. Culture for 18-24 hours to allow for protein expression.

-

Cell Seeding: Harvest the transfected cells and resuspend them in Opti-MEM®. Seed the cells into the wells of a 96-well plate.

-

Compound and Tracer Addition:

-

Prepare serial dilutions of this compound in Opti-MEM®.

-

Prepare the NanoBRET™ Tracer K-5 at the recommended concentration in Opti-MEM®.

-

Add the diluted this compound or vehicle control to the cells, followed by the addition of the tracer.

-

-

Incubation: Incubate the plate for 1-2 hours at 37°C in a 5% CO₂ incubator.

-

Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to all wells.

-

Detection: Read the plate within 20 minutes on a luminometer equipped with two filters to measure donor emission (450 nm) and acceptor emission (610 nm).

-

Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Determine the percent inhibition of the BRET signal at each this compound concentration and calculate the IC50 value.

Cell Proliferation Assay (e.g., CellTiter-Glo®)

Objective: To assess the effect of this compound on the proliferation of B-cell lymphoma cell lines.

Materials:

-

B-cell lymphoma cell lines (e.g., TMD8, Jeko-1)

-

Complete cell culture medium

-

This compound stock solution in DMSO

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding: Seed the B-cell lymphoma cells into opaque-walled 96-well plates at a predetermined optimal density in complete culture medium.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the diluted compound or vehicle control to the appropriate wells.

-

Incubation: Incubate the plates for a defined period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

-

Assay Procedure:

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Detection: Measure the luminescence of each well using a luminometer.

-

Data Analysis: Calculate the percent inhibition of cell proliferation for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Western Blot for BTK Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation of BTK at key tyrosine residues (e.g., Y551 and Y223).

Materials:

-

B-cell lymphoma cell lines (e.g., Ramos)

-

Complete cell culture medium

-

This compound stock solution in DMSO

-

B-cell receptor stimulus (e.g., anti-IgM F(ab')₂ fragment)

-

Cell lysis buffer supplemented with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-BTK (Y551), anti-phospho-BTK (Y223), anti-total BTK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment and reagents

Procedure:

-

Cell Culture and Treatment: Culture Ramos cells to the desired density. Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.

-

Stimulation: Stimulate the B-cell receptor by adding anti-IgM for a short period (e.g., 10 minutes).

-